molecular formula C13H20N4O5S B554913 Mbs-D-Arg-OH CAS No. 200188-25-6

Mbs-D-Arg-OH

Cat. No.: B554913
CAS No.: 200188-25-6
M. Wt: 344.39 g/mol
InChI Key: RPFYHHDKHXNWQH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mbs-D-Arg-OH, also known as N-(4-Methoxybenzylsulfonyl)-D-arginine, is a compound with the molecular formula C13H20N4O5S. It is a derivative of D-arginine, an amino acid, and contains a methoxybenzylsulfonyl group.

Preparation Methods

The synthesis of Mbs-D-Arg-OH typically involves the reaction of D-arginine with methoxybenzylsulfonyl chloride under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Mbs-D-Arg-OH undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mbs-D-Arg-OH has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease pathways.

    Industry: This compound is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Mbs-D-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can modulate various biological pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Mbs-D-Arg-OH can be compared with other similar compounds, such as:

    N-(4-Methoxybenzylsulfonyl)-L-arginine: The L-isomer of the compound, which may have different biological activity due to the stereochemistry.

    N-(4-Methoxybenzylsulfonyl)-D-lysine: A similar compound with a different amino acid backbone, which may affect its interaction with molecular targets.

    N-(4-Methoxybenzylsulfonyl)-D-ornithine: Another derivative with a different amino acid, potentially leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the methoxybenzylsulfonyl group with the D-arginine backbone, which imparts distinct chemical and biological characteristics .

Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O5S/c1-22-9-4-6-10(7-5-9)23(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYHHDKHXNWQH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.